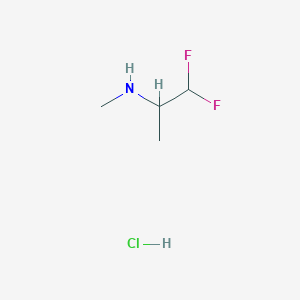
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride is a chemical compound with the molecular formula C4H9F2N·HCl. It is a derivative of amine, characterized by the presence of two fluorine atoms attached to the same carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the introduction of fluorine atoms into the molecular structure through halogenation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and yield. The industrial methods may include continuous flow reactions and the use of advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1,1-Difluoro-2-methylpropan-2-amine
- 1,1-Difluoro-2-propanamine
- 1,1-Difluoro-2-ethylamine
Comparison: 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride is unique due to its specific molecular structure, which includes the presence of two fluorine atoms on the same carbon atom. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the hydrochloride group also enhances its solubility and usability in various applications.
生物活性
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features impart distinct biological activities, making it a subject of extensive research.
The compound features two fluorine atoms attached to a carbon atom adjacent to a nitrogen-containing amine group, which enhances its stability and reactivity. The hydrochloride form improves its solubility in biological systems, facilitating its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and impacting metabolic pathways.
- Receptor Binding : Similar compounds have shown the ability to bind to multiple receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Antiviral Properties : The compound may inhibit viral replication through enzyme interaction.
- Anti-inflammatory Effects : It potentially modulates inflammatory pathways, although specific mechanisms require further elucidation .
Case Studies and Research Findings
Several studies have highlighted the compound's biological potential:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the activity of specific enzymes involved in disease processes. For example, studies on β-secretase inhibitors have shown improved potency with difluorinated compounds .
- Animal Models : In vivo studies using murine models have indicated that the compound can achieve therapeutic effects at specific dosages while maintaining a favorable safety profile. However, further optimization is necessary to enhance bioavailability and reduce toxicity .
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds reveal that the presence of difluoromethyl groups significantly affects biological potency and metabolic stability. This insight is crucial for developing more effective derivatives .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1,1-difluoro-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYLMSRRMZNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














